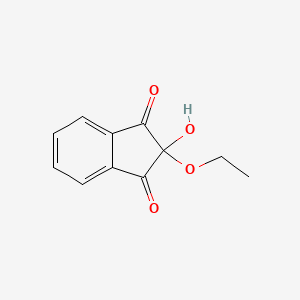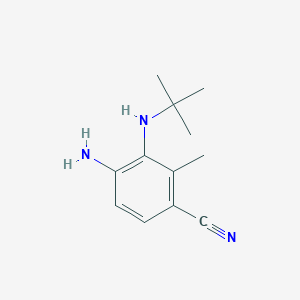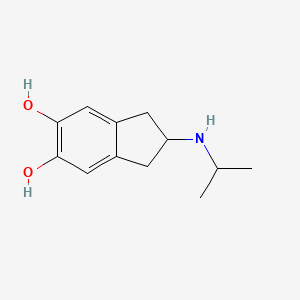
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is an organic compound with a unique structure that includes an indene backbone substituted with isopropylamino and dihydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol typically involves the reduction of a precursor compound, such as a diester, followed by tosylation and reaction with isopropylamine. For example, the reduction of a 1,3-diester with sodium borohydride in methanol can yield the desired intermediate, which is then tosylated using para-toluene sulfonyl chloride and triethylamine in dichloromethane. The final step involves reacting this intermediate with isopropylamine to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the indene backbone or the isopropylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoprenaline: A non-selective beta-adrenergic agonist with a similar isopropylamino group.
Alprenolol: A beta-adrenergic receptor blocker with structural similarities.
2-(Isopropylamino)ethanol: Another compound with an isopropylamino group, used in various chemical applications.
Uniqueness
2-(Isopropylamino)-2,3-dihydro-1H-indene-5,6-diol is unique due to its indene backbone and the presence of both isopropylamino and dihydroxy groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(propan-2-ylamino)-2,3-dihydro-1H-indene-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)13-10-3-8-5-11(14)12(15)6-9(8)4-10/h5-7,10,13-15H,3-4H2,1-2H3 |
Clé InChI |
PNEKADXHCGQXCD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1CC2=CC(=C(C=C2C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


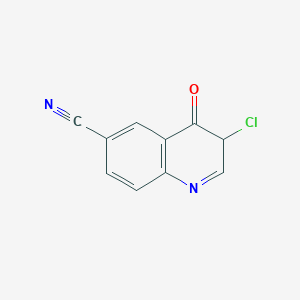
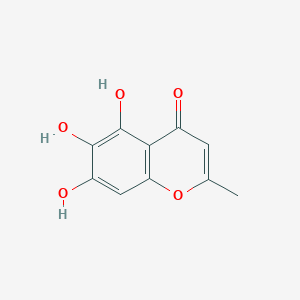
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)

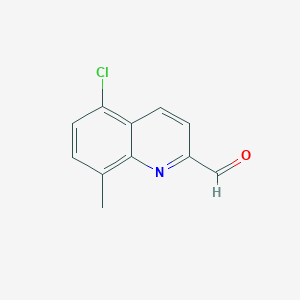
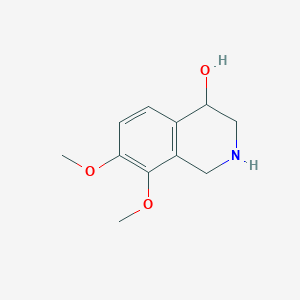
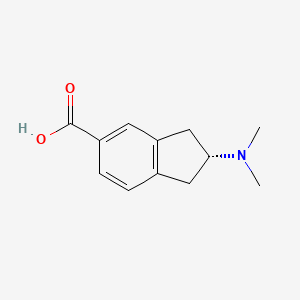

![4-Methylbenzo[h]quinolin-2(1H)-one](/img/structure/B11895478.png)
